methyl 4-methyl-1H-pyrrole-2-carboxylate

Catalog No.
S599868
CAS No.
34402-78-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-methyl-1H-pyrrole-2-carboxylate

CAS Number

34402-78-3

Product Name

methyl 4-methyl-1H-pyrrole-2-carboxylate

IUPAC Name

methyl 4-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3

InChI Key

BMCUQYLZVGVDCW-UHFFFAOYSA-N

SMILES

CC1=CNC(=C1)C(=O)OC

Synonyms

M4MP2C, methyl 4-methylpyrrole-2-carboxylate

Canonical SMILES

CC1=CNC(=C1)C(=O)OC

The exact mass of the compound methyl 4-methyl-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 34402-78-3) is a highly functionalized pyrrole ester utilized as a critical building block in the synthesis of expanded porphyrins, sapphyrins, and biologically active alkaloids [1]. Featuring a methyl group at the C4 position and a methyl ester at C2, this compound provides a sterically defined scaffold that dictates downstream reactivity. In industrial and advanced laboratory procurement, it is primarily selected for its ability to enforce strict regiocontrol during electrophilic aromatic substitution, preventing the formation of complex regioisomer mixtures common to unsubstituted pyrroles. Furthermore, it serves as the exact active ingredient in specific entomological bait formulations, functioning as a highly potent trail pheromone where structural analogs fail completely [2].

Substituting methyl 4-methyl-1H-pyrrole-2-carboxylate with its unmethylated analog (methyl 1H-pyrrole-2-carboxylate) or its ethyl ester counterpart introduces severe process inefficiencies [1]. The unmethylated baseline lacks the C4 steric block, meaning downstream formylation or halogenation yields a difficult-to-separate mixture of C4 and C5 substituted isomers, drastically reducing the overall yield of the target intermediate. Furthermore, substituting the methyl ester with an ethyl ester reduces the kinetics of saponification, requiring harsher alkaline conditions that can degrade the sensitive pyrrole ring prior to macrocycle cyclization [2]. In agrochemical applications, substituting with positional isomers (such as the C5-methyl variant) results in a complete loss of biological activity, rendering the final bait formulation useless.

Elimination of Regioisomer Mixtures in Formylation and Acylation

When synthesizing complex pyrrole intermediates for macrocycles or pharmaceuticals, regiocontrol is paramount. Vilsmeier-Haack formylation of the baseline methyl 1H-pyrrole-2-carboxylate yields a 5:2 mixture of 4-formyl and 5-formyl regioisomers, necessitating costly chromatographic separation [1]. By procuring methyl 4-methyl-1H-pyrrole-2-carboxylate, the C4 position is sterically blocked. This directs electrophilic substitution exclusively to the available C5 (or C3) positions, yielding a single predominant regioisomer and recovering the ~30-40% yield otherwise lost to off-target reactions.

Evidence DimensionRegioisomer ratio during Vilsmeier-Haack formylation
Target Compound DataSingle predominant regioisomer (C5 formylation) due to C4 blocking
Comparator Or BaselineMethyl 1H-pyrrole-2-carboxylate (5:2 mixture of 4-formyl and 5-formyl isomers)
Quantified DifferenceEliminates the formation of the C4-substituted off-target isomer, recovering up to 40% of the theoretical yield.
ConditionsVilsmeier-Haack formylation (POCl3/DMF) or Friedel-Crafts acylation

Procuring the C4-methylated compound bypasses complex downstream purification steps, making it the superior precursor for scaled synthesis of 2,4,5-trisubstituted pyrroles.

Absolute Structural Requirement for Trail Pheromone Bioactivity

In the formulation of targeted agrochemical baits for leaf-cutting ants (e.g., Atta texana), structural precision is non-negotiable. Methyl 4-methyl-1H-pyrrole-2-carboxylate acts as a highly potent trail pheromone, triggering behavioral responses at extreme trace concentrations (80 fg/cm) [1]. Direct bioassays demonstrate that shifting the methyl group to the C5 position (methyl 5-methylpyrrole-2-carboxylate) or removing it entirely results in a complete loss of trail-following activity [2].

Evidence DimensionTrail-following bioassay activation threshold
Target Compound DataHighly active at 80 fg/cm detection threshold
Comparator Or BaselineMethyl 5-methylpyrrole-2-carboxylate and methyl 1H-pyrrole-2-carboxylate (0% activity)
Quantified Difference100% loss of bioactivity when substituting with positional isomers or the unmethylated baseline.
ConditionsBehavioral bioassays for Atta texana bait formulations

For agrochemical manufacturers, generic substitution is impossible; only this exact CAS number will activate the target biological pathway for bait efficacy.

Mild Hydrolysis for Sensitive Porphyrin/Sapphyrin Precursors

The synthesis of expanded porphyrins and sapphyrins requires the conversion of pyrrole-2-carboxylates into free acids for subsequent coupling or decarboxylation. Because pyrrole rings are sensitive to harsh alkaline conditions and prolonged heating, rapid saponification is required. Methyl esters, such as methyl 4-methyl-1H-pyrrole-2-carboxylate, undergo significantly faster alkaline hydrolysis (using LiOH or KOH in aqueous methanol) compared to their ethyl ester counterparts [1]. This kinetic advantage allows for milder deprotection conditions, minimizing thermal degradation and oxidation of the pyrrole intermediate prior to macrocycle cyclization.

Evidence DimensionEster hydrolysis kinetics
Target Compound DataRapid saponification under mild alkaline conditions (LiOH/MeOH)
Comparator Or BaselineEthyl 4-methyl-1H-pyrrole-2-carboxylate (slower saponification requiring extended heating or stronger base)
Quantified DifferenceFaster deprotection kinetics prevent yield losses associated with pyrrole ring degradation.
ConditionsAlkaline hydrolysis prior to porphyrin/sapphyrin cyclization

Selecting the methyl ester over the ethyl ester improves the overall yield of sensitive macrocycle precursors by enabling milder processing conditions.

Synthesis of Expanded Porphyrins and Sapphyrins

Where this compound is the right choice for generating the bipyrrole or tripyrrane portions of macrocycles, as its C4-methyl group provides essential steric bulk while its methyl ester allows for rapid, mild saponification prior to cyclization [1].

Agrochemical Bait Formulation

Where this compound must be procured as the active ingredient for leaf-cutting ant (Atta spp.) control, as positional isomers completely lack the required receptor binding affinity to trigger trail-following behavior [2].

Production of Glycine Site Antagonists

Where this compound is the optimal starting material for synthesizing (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, benefiting from strict regiocontrol during electrophilic substitution [3].

Scale-Up of 2,4,5-Trisubstituted Pyrroles

Where industrial chemists require a predictable, high-yield scaffold that avoids the complex regioisomer mixtures generated by unmethylated pyrrole baselines during Vilsmeier-Haack formylation.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34402-78-3

Wikipedia

Methyl 4-methylpyrrole-2-carboxylate

Dates

Last modified: 08-15-2023

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